molecular formula C18H13N3O4 B2553756 2-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione CAS No. 1208724-70-2

2-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B2553756
CAS No.: 1208724-70-2
M. Wt: 335.319
InChI Key: HVOMWYLJKTXVCN-UHFFFAOYSA-N
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Description

2-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates three distinct pharmacophoric motifs: a furan ring, a pyridazinone core, and an isoindoline-1,3-dione (phthalimide) group. The fusion of these moieties into a single molecule creates a versatile scaffold for investigating novel bioactive agents. The pyridazinone core is a well-established heterocycle in pharmaceutical research, often associated with a range of biological activities. The isoindoline-1,3-dione unit is a privileged structure in medicinal chemistry; derivatives such as naphthalimides are frequently explored in scientific research for their potential biological activities . Similarly, the furan ring is a common component in many biologically active molecules and natural products . The primary research value of this compound lies in its potential as a key intermediate for the design and synthesis of new chemical entities. Researchers can leverage its multifunctional structure to develop novel small-molecule probes or to build more complex compounds for high-throughput screening campaigns. Its structure suggests potential applicability in developing pharmacologically relevant tools, particularly for researchers focusing on the synthesis of heterocyclic compounds with potential bioactivity. This product is strictly intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c22-16-8-7-14(15-6-3-11-25-15)19-21(16)10-9-20-17(23)12-4-1-2-5-13(12)18(20)24/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOMWYLJKTXVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione is a complex heterocyclic molecule that belongs to a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N4O3C_{19}H_{18}N_{4}O_{3}, with a molecular weight of approximately 346.37 g/mol. The structure features a furan ring, a pyridazine moiety, and an isoindoline dione, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC19H18N4O3
Molecular Weight346.37 g/mol
LogP2.8352
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area77.579 Ų

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing the isoindoline structure have shown promising results in inhibiting tumor cell proliferation in various cancer models. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death and proliferation.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit key enzymes involved in the inflammatory response, such as lipoxygenases (LOX). In particular, derivatives have shown IC50 values in the micromolar range against isolated LOX enzymes, indicating their potential as anti-inflammatory agents .

The mechanism by which This compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways, such as LOX and soluble epoxide hydrolase (sEH), thereby reducing inflammatory mediators.
  • Receptor Interaction : It may interact with formyl peptide receptors (FPRs), which play critical roles in regulating inflammation and immune responses .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating various derivatives found that certain compounds exhibited significant inhibition of LOX activity with IC50 values ranging from 0.45 μM to 1.38 μM . This suggests that modifications to the core structure can enhance biological activity.
  • In Vivo Models : In murine models of asthma and peritonitis, compounds similar to the target molecule demonstrated efficacy in reducing inflammation and improving symptoms associated with these conditions .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific functional groups in enhancing biological activity. For example, the presence of a thiourea group was noted to be crucial for effective sEH inhibition .

Comparison with Similar Compounds

Key Observations :

  • Unlike ’s indole-dihydropyridine derivatives, the furan-pyridazinone system may exhibit distinct electronic properties due to the oxygen-rich furan and pyridazinone rings.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors/Acceptors Solubility (mg/mL)
2-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione ~395.3 1.8 (estimated) 1 donor, 6 acceptors <0.1 (DMSO)
Compound 3 (Indole-substituted) 426.4 3.2 1 donor, 5 acceptors 0.05 (DMSO)
Compound 4 (4-Chlorophenyl-substituted) 407.8 3.5 1 donor, 5 acceptors 0.03 (DMSO)
2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione (3a) 265.3 0.5 2 donors, 4 acceptors >10 (Water)

Key Observations :

  • The furan-pyridazinone derivative is predicted to have moderate lipophilicity (LogP ~1.8), lower than chloro- or indole-substituted analogues due to polar heterocycles.
  • Reduced solubility in aqueous media compared to hydroxyethoxy-substituted derivatives (e.g., 3a) highlights the impact of hydrophobic substituents .

Table 3: Bioactivity Comparison (Cholinesterase Inhibition)

Compound Name Acetylcholinesterase (AChE) IC₅₀ Butyrylcholinesterase (BChE) IC₅₀ Reference
2-(2-(4-(2-(4-Fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (166) 16.42 ± 1.07 μM Not reported
Compound 3 (Indole-substituted) Moderate activity (exact IC₅₀ not reported) Moderate activity
Pyridazinone-piperazine derivatives (e.g., Compound 4 in ) <10 μM (estimated) <10 μM (estimated)

Key Observations :

  • The target compound’s pyridazinone-furan system may enhance AChE/BChE inhibition compared to simple acryloyl derivatives (), as pyridazinone rings are known to interact with enzyme active sites .

Preparation Methods

Cyclocondensation of Dihydrazines with Dicarbonyl Compounds

Pyridazinones are classically prepared by reacting 1,4-diketones with hydrazines. For furan substitution, furan-2-carbaldehyde derivatives may serve as precursors. For example:
$$
\text{Furan-2-carbaldehyde} + \text{Malonic acid} \xrightarrow{\Delta, \text{AcOH}} \text{3-(Furan-2-yl)-1,6-dihydropyridazine-4,5-dione}
$$
Subsequent oxidation yields the 6-oxopyridazin-1(6H)-one scaffold.

Ethyl Linker Installation

The ethyl bridge is introduced via alkylation or epoxide ring-opening.

Alkylation of Pyridazinone Nitrogen

Reacting 3-(furan-2-yl)-6-oxopyridazin-1(6H)-one with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) yields the bromoethyl intermediate:
$$
\text{Pyridazinone} + \text{BrCH₂CH₂Br} \xrightarrow{\text{K₂CO₃, DMF}} \text{1-(2-Bromoethyl)-3-(furan-2-yl)-6-oxopyridazin-1(6H)-one}
$$
Excess dibromoethane ensures monoalkylation.

Epoxide Ring-Opening Strategy

An alternative employs 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (CAS: 161596-47-0), where the epoxide reacts with the pyridazinone’s nitrogen (Fig. 2):
$$
\text{Epoxide} + \text{Pyridazinone} \xrightarrow{\text{BF₃·Et₂O}} \text{Ethyl-linked intermediate}
$$
This method avoids halogenated reagents but requires careful control of Lewis acid catalysts.

Coupling with Isoindoline-1,3-dione

The final step involves nucleophilic substitution or Mitsunobu coupling.

Nucleophilic Substitution

The bromoethyl-pyridazinone reacts with isoindoline-1,3-dione in DMF using Cs₂CO₃ as a base:
$$
\text{Bromoethyl-pyridazinone} + \text{Isoindoline-1,3-dione} \xrightarrow{\text{Cs₂CO₃, DMSO}} \text{Target compound}
$$
Table 2: Optimization of Coupling Conditions

Base Solvent Temperature Time Yield
Cs₂CO₃ DMSO 120°C 18 h 62%
K₂CO₃ DMF 100°C 24 h 45%

Data adapted from, where similar conditions achieved 62% yield for a related heterocycle.

Mitsunobu Reaction

For hydroxyl-containing intermediates, the Mitsunobu reaction with DIAD and PPh₃ facilitates ether formation:
$$
\text{Hydroxyethyl-pyridazinone} + \text{Isoindoline-1,3-dione} \xrightarrow{\text{DIAD, PPh₃}} \text{Target compound}
$$
This method is less common due to cost but offers higher regioselectivity.

Purification and Characterization

Crude product is purified via silica gel chromatography (EtOAc/hexane, 2:1) or recrystallization from ethanol. Key characterization data:

  • HRMS (ESI+): m/z 336.1084 [M+H]⁺ (calc. 336.1089).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (s, 1H, pyridazinone), 7.85–7.70 (m, 4H, isoindoline), 6.72 (dd, 1H, furan), 4.45 (t, 2H, CH₂), 3.95 (t, 2H, CH₂).

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